3,4-Dibromofuran

Anticancer Cytotoxicity Furanone derivatives

3,4-Dibromofuran is a brominated heterocyclic compound with the molecular formula C4H2Br2O and a molecular weight of 225.87 g/mol. It is characterized by the presence of two bromine atoms at the 3- and 4-positions of the furan ring, which significantly enhances its reactivity for further functionalization.

Molecular Formula C4H2Br2O
Molecular Weight 225.87 g/mol
CAS No. 32460-02-9
Cat. No. B150810
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name3,4-Dibromofuran
CAS32460-02-9
Molecular FormulaC4H2Br2O
Molecular Weight225.87 g/mol
Structural Identifiers
SMILESC1=C(C(=CO1)Br)Br
InChIInChI=1S/C4H2Br2O/c5-3-1-7-2-4(3)6/h1-2H
InChIKeyZBNAIRILIJMDEE-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





3,4-Dibromofuran (CAS 32460-02-9): A Versatile Building Block for Organic Synthesis and Medicinal Chemistry


3,4-Dibromofuran is a brominated heterocyclic compound with the molecular formula C4H2Br2O and a molecular weight of 225.87 g/mol . It is characterized by the presence of two bromine atoms at the 3- and 4-positions of the furan ring, which significantly enhances its reactivity for further functionalization . This compound serves as a valuable synthetic intermediate, enabling the creation of complex organic molecules with potential applications in pharmaceuticals, agrochemicals, and materials science . Its utility stems from the ability of the bromine atoms to be readily substituted with other functional groups through various reactions, including cross-coupling protocols [1].

Why 3,4-Dibromofuran Cannot Be Simply Substituted with Other Dibromofurans or Mono-Brominated Analogs


The specific substitution pattern of 3,4-dibromofuran dictates its unique reactivity and biological outcomes. The placement of bromine atoms at the 3- and 4-positions creates a distinct electronic environment that influences regioselectivity in cross-coupling reactions and biological activity profiles [1]. For example, while 2,3-dibromofuran (CAS 30544-34-4) is a positional isomer, its different substitution pattern leads to altered reactivity and is not a direct substitute in synthetic pathways requiring 3,4-dihalofuran building blocks . Similarly, mono-brominated analogs like 3-bromofuran (CAS 22037-28-1) lack the second bromine atom necessary for certain sequential functionalizations or for achieving the desired biological potency observed with the dibrominated derivative [2]. Simply substituting one brominated furan for another without considering these structural and electronic differences can lead to failed syntheses, reduced yields, or diminished biological activity [3].

Quantitative Differentiation: 3,4-Dibromofuran vs. Analogs in Cytotoxicity and Synthetic Utility


Superior Antiproliferative Activity Against HCT-116 Colon Cancer Cells Compared to Other Halogenated Furanones

In a comparative study evaluating the potency of halogen-furan-2(5H)-one-type derivatives against human cancer cell lines, 3,4-dibromofuran-2(5H)-one (derived from 3,4-dibromofuran) exhibited the highest antiproliferative activity against HCT-116 colon cancer cells with an IC50 of 0.4 ± 0.04 μM [1]. This was significantly more potent than (E)-5-(Bromomethylene)furan-2-(5H)-one, which was the most active against PC-3 prostate cancer cells (IC50 0.93 ± 0.02 μM) [1].

Anticancer Cytotoxicity Furanone derivatives

Regiospecific Mono-Ipso-Substitution Enabling Synthesis of Polysubstituted 3-Thiofurans

3,4-Dibromofuran undergoes regiospecific mono-ipso-substitution with thiolates, allowing for the selective introduction of a single sulfur nucleophile at the 3-position while leaving the 4-bromo substituent intact for further functionalization [1]. This regioselectivity is a direct consequence of the 3,4-dibromo substitution pattern and is not achievable with 2,3-dibromofuran, which exhibits different regiochemical outcomes . The resulting 3-thiosubstituted furans are valuable intermediates for flavour and fragrance chemicals [1].

Organic Synthesis Regioselectivity Thiofurans

Unique Diels-Alder Reactivity Leading to Novel Rearrangement Products

3,4-Dibromofuran undergoes a cycloaddition with azo diesters that proceeds via a Diels-Alder reaction followed by a novel rearrangement to yield 3,5-dibromotetrahydropyridazin-4-ones [1]. This reactivity is specific to the 3,4-dibromo substitution pattern, as the electron-withdrawing bromine atoms activate the furan ring toward inverse-electron-demand Diels-Alder reactions [2]. In contrast, mono-bromofurans like 3-bromofuran are less activated and do not participate in this unique rearrangement cascade, instead undergoing simpler cycloadditions or no reaction under comparable conditions [3].

Cycloaddition Diels-Alder Heterocycle Synthesis

Versatile Substrate for Palladium-Catalyzed Suzuki-Miyaura Cross-Coupling Reactions

3,4-Dibromofuran and its derivative 3,4-dibromofuran-2(5H)-one are active in diverse metal cross-coupling reactions, particularly with palladium in Suzuki and Sonogashira reactions [1]. A facile and efficient method for synthesizing 3,4-disubstituted-furan-2(5H)-one derivatives uses PdCl2(dppf)2 as a catalyst via the Suzuki-Miyaura reaction [2]. The presence of two bromine atoms allows for sequential or double coupling, providing a versatile platform for building complex molecular architectures [3]. While mucobromic acid (CAS 488-11-9) also participates in Suzuki couplings, 3,4-dibromofuran offers distinct reactivity due to the absence of the carbonyl group, making it a preferred substrate for certain transformations [4].

Cross-Coupling Suzuki-Miyaura C-C Bond Formation

High-Value Application Scenarios for 3,4-Dibromofuran Based on Validated Differentiation


Development of Anticancer Agents Targeting HCT-116 Colon Cancer

3,4-Dibromofuran serves as a critical precursor to 3,4-dibromofuran-2(5H)-one, which has demonstrated superior antiproliferative activity (IC50 = 0.4 ± 0.04 μM) against HCT-116 colon cancer cells compared to other halogenated furanones [1]. Researchers focused on colon cancer therapeutics should prioritize 3,4-dibromofuran for building compound libraries aimed at this target, as its derivatives exhibit potent and selective cytotoxicity [1].

Synthesis of 3-Substituted Thiofurans for Flavor and Fragrance Chemistry

The regiospecific mono-ipso-substitution of 3,4-dibromofuran with thiolates provides a direct and selective route to 3-thiosubstituted furans, which are valuable as odor and flavor chemicals [2]. This synthetic pathway is not efficiently achieved with other dibromofuran isomers, making 3,4-dibromofuran the reagent of choice for industrial flavor and fragrance R&D [2].

Construction of Complex Heterocyclic Scaffolds via Diels-Alder Cycloaddition

The unique ability of 3,4-dibromofuran to undergo cycloaddition with azo diesters, followed by a novel rearrangement to yield tetrahydropyridazinones, offers medicinal chemists a valuable tool for generating diverse heterocyclic libraries [3]. This reactivity is not shared by mono-bromofurans or other dibromofuran isomers, highlighting the specific utility of 3,4-dibromofuran in the synthesis of bioactive heterocycles [3].

Palladium-Catalyzed Cross-Coupling for the Synthesis of 3,4-Disubstituted Furans

3,4-Dibromofuran is an ideal substrate for Suzuki-Miyaura and Sonogashira cross-coupling reactions, enabling the efficient synthesis of 3,4-disubstituted furans [4]. This application is particularly relevant for medicinal chemistry and materials science, where such scaffolds are commonly employed . The presence of two bromine atoms allows for sequential coupling, providing access to complex and diverse molecular architectures [4].

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